molecular formula C19H19N3O3S B2769635 Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate CAS No. 691866-93-0

Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate

Cat. No.: B2769635
CAS No.: 691866-93-0
M. Wt: 369.44
InChI Key: IWIDLZVZYNYLTL-UHFFFAOYSA-N
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Description

Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a fused ring system combining thiophene and pyridine rings, which imparts unique chemical properties and reactivity. It is used as a versatile precursor in the synthesis of various polyfunctionalized heterocyclic compounds with significant pharmaceutical interest .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a high boiling point solvent such as pyridine or a strong base like potassium carbonate, potassium hydroxide, or sodium alkoxide . The reaction proceeds through a Thrope–Ziegler cyclization to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmaceutical potential in developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate involves its interaction with specific molecular targets. The compound’s nucleophilic and electrophilic centers allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
  • 7,9-dimethyl-2-thioxo-1,3-dihydropyrido[5,4-b]thieno[3,2-d]pyrimidin-4-one
  • 6,8-dimethylisoxazolo[4,3-b]thieno[5,4-b]pyridin-3-one

Uniqueness

Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate stands out due to its unique fused ring system and the presence of both nucleophilic and electrophilic centers, making it a versatile precursor for synthesizing a wide range of heterocyclic compounds with potential pharmaceutical applications .

Properties

IUPAC Name

ethyl 2-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-4-25-19(24)12-7-5-6-8-13(12)22-17(23)16-15(20)14-10(2)9-11(3)21-18(14)26-16/h5-9H,4,20H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIDLZVZYNYLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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